molecular formula C16H16O3 B571015 2-(2-Naphthyloxy)ethyl methacrylate CAS No. 123657-37-4

2-(2-Naphthyloxy)ethyl methacrylate

Cat. No.: B571015
CAS No.: 123657-37-4
M. Wt: 256.301
InChI Key: WKKBMNXGIHNKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Naphthyloxy)ethyl methacrylate is an organic compound that belongs to the class of methacrylate esters It is characterized by the presence of a naphthyloxy group attached to an ethyl methacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthyloxy)ethyl methacrylate typically involves the esterification of 2-(2-naphthyloxy)ethanol with methacrylic acid or its derivatives. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or xylene to facilitate the removal of water formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor with efficient removal of by-products. The purity of the final product is ensured through distillation and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthyloxy)ethyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Naphthyloxy)ethyl methacrylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Naphthyloxy)ethyl methacrylate in polymerization involves the formation of free radicals that initiate the polymerization process. The naphthyloxy group can influence the reactivity and properties of the resulting polymers by participating in various interactions such as π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl methacrylate
  • Methyl methacrylate
  • Butyl methacrylate

Uniqueness

2-(2-Naphthyloxy)ethyl methacrylate is unique due to the presence of the naphthyloxy group, which imparts distinct properties to the polymers formed from it. This group can enhance the thermal stability, mechanical strength, and chemical resistance of the polymers compared to those derived from simpler methacrylate esters .

Properties

IUPAC Name

2-naphthalen-2-yloxyethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12(2)16(17)19-10-9-18-15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11H,1,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKBMNXGIHNKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659694
Record name 2-[(Naphthalen-2-yl)oxy]ethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123657-37-4
Record name 2-[(Naphthalen-2-yl)oxy]ethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.